molecular formula C21H23N3O3S2 B2673156 4-(N,N-diethylsulfamoyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide CAS No. 313403-41-7

4-(N,N-diethylsulfamoyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide

Cat. No. B2673156
CAS RN: 313403-41-7
M. Wt: 429.55
InChI Key: AUHMSHMQXGXUIB-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide, also known as DZ-2384, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide Inhibitors of Carbonic Anhydrases : A study by Supuran et al. (2013) introduced aromatic sulfonamide inhibitors with nanomolar inhibitory concentration (IC50) values for carbonic anhydrase (CA) isoenzymes hCA I, II, IV, and XII. These compounds, including derivatives similar to the one , show potential for therapeutic applications due to their selective inhibition of specific CA isoenzymes, essential for various physiological functions (Supuran, Maresca, Gregáň, & Remko, 2013).

Biological Activity of Sulfonamide Derivatives

Syntheses and Biological Activity of Sulfonamide Derivatives : Havaldar and Khatri (2006) explored the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones and their biological activities. These compounds were screened for antimicrobial properties, demonstrating the versatility of sulfonamide derivatives in developing new therapeutic agents (Havaldar & Khatri, 2006).

Electrophysiological Activity

Cardiac Electrophysiological Activity of N-substituted Benzamides : Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, highlighting their potential as selective class III agents for cardiac arrhythmia treatment. This research underlines the potential of sulfonamide-related compounds in developing new treatments for heart conditions (Morgan et al., 1990).

Advanced Materials Development

Synthesis of Well-Defined Aramide Block Copolymers : Yokozawa et al. (2002) reported the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity, and a block copolymer containing this well-defined aramide. This research demonstrates the application of sulfonamide derivatives in creating advanced materials with potential uses in various industries (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-24(5-2)29(26,27)18-13-11-17(12-14-18)20(25)23-21-22-19(15(3)28-21)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHMSHMQXGXUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(5-methyl-4-phenylthiazol-2-yl)benzamide

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